5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound with a triazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine and phenethylamine with carbon disulfide and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired triazinane ring structure. The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of catalysts and specific reaction conditions to enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazinane ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-one
- 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-selenone
- 5-Benzyl-1-phenethyl-1,3,5-triazinane-2-amine
Uniqueness
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione is unique due to its sulfur-containing triazinane ring, which imparts distinct chemical properties compared to its oxygen, selenium, and amine analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.
Properties
IUPAC Name |
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(13-17-9-5-2-6-10-17)15-21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJUWQYDSGXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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